(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine CAS number 192057-60-6
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine CAS number 192057-60-6
This technical guide provides a comprehensive analysis of (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (CAS 192057-60-6), a critical chiral P,N-ligand used in asymmetric catalysis.
CAS Number: 192057-60-6
Formula:
Executive Summary
(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine is a bifunctional, chiral aminophosphine ligand characterized by a "hard" nitrogen donor (primary amine) and a "soft" phosphorus donor (diphenylphosphine) positioned on an ortho-substituted benzene backbone. This hemilabile coordination geometry makes it a premier ligand for Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) of ketones and imines.
When complexed with Ruthenium(II), Rhodium(III), or Iridium(III), this ligand facilitates hydride transfer via an outer-sphere mechanism, enabling high enantioselectivities (>90% ee) in the reduction of prochiral substrates. Its structural rigidity, provided by the ortho-phenylene linker, minimizes conformational flux, distinguishing it from more flexible aliphatic analogues.
Molecular Architecture & Properties
The ligand features a stereogenic center at the benzylic position (
Key Structural Features[1][2][3][4]
-
Primary Amine (
): Acts as a hydrogen bond donor in the catalytic transition state (NH effect). -
Diphenylphosphine (
): Provides strong -donation to the metal center, stabilizing the low-valent active species. -
Ortho-Phenylene Linker: Enforces a rigid chelate bite angle (typically ~85-90°), optimizing the metal geometry for substrate coordination.
| Property | Value |
| Appearance | White to pale yellow solid |
| Melting Point | 75 – 81 °C |
| Optical Rotation | |
| Solubility | Soluble in |
| Air Stability | Air-sensitive (oxidizes to phosphine oxide); Store under Argon/Nitrogen |
Synthesis & Resolution Protocol
While direct stereoselective synthesis is possible, the industrial standard often involves the synthesis of the racemate followed by optical resolution. The following protocol outlines the Resolution Route , which ensures high enantiopurity.
Step 1: Synthesis of Racemic Precursor
Reaction: Ortho-lithiation of protected 1-phenylethylamine followed by phosphination.
-
Protection: React racemic 1-(2-bromophenyl)ethanamine with
to form N-Boc-1-(2-bromophenyl)ethanamine . -
Lithiation: Dissolve the protected amine in anhydrous THF at -78°C. Slowly add n-Butyllithium (2.2 eq) . The first equivalent deprotonates the amide; the second performs Lithium-Halogen exchange.
-
Phosphination: Add Chlorodiphenylphosphine (
) dropwise. Allow to warm to room temperature. -
Deprotection: Treat the intermediate with trifluoroacetic acid (TFA) in DCM to remove the Boc group, yielding rac-1-(2-(Diphenylphosphino)phenyl)ethanamine .
Step 2: Optical Resolution (The Critical Step)
This step isolates the (R)-enantiomer using a chiral acid.
-
Resolving Agent: (S,S)-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid).
-
Solvent System: Ethanol/Water (9:1).
Protocol:
-
Dissolve rac-ligand (10 g, 32.7 mmol) in boiling Ethanol (100 mL).
-
Add (S,S)-Tartaric Acid (4.9 g, 32.7 mmol) dissolved in hot Ethanol (20 mL).
-
Allow the solution to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (R)-amine will crystallize preferentially.
-
Filtration: Collect crystals by filtration.
-
Liberation: Suspend the salt in DCM and wash with
(aq). Dry the organic layer ( ) and concentrate to obtain (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine .-
Note: Check optical rotation. If
, recrystallize the tartrate salt once more before liberation.
-
Catalytic Application: Asymmetric Transfer Hydrogenation
The primary application of this ligand is in the Ruthenium-catalyzed reduction of ketones (e.g., Acetophenone) to chiral alcohols.
Reaction Mechanism (Outer-Sphere)
The reaction proceeds via the Noyori Bifunctional Mechanism . The ligand coordinates to the Ruthenium center, forming a catalyst where the amine proton (
Figure 1: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH) utilizing the metal-ligand bifunctional mechanism.
Experimental Protocol: Reduction of Acetophenone
Objective: Synthesis of (R)-1-Phenylethanol.
Reagents:
-
Ligand: (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine (15.3 mg, 0.05 mmol)
-
Precursor:
(15.3 mg, 0.025 mmol) -
Base:
(0.1 M in Isopropanol) -
Substrate: Acetophenone (1.20 g, 10 mmol)
-
Solvent: Anhydrous 2-Propanol (IPA)
Procedure:
-
Catalyst Formation: In a glovebox (or Schlenk line under
), mix the Ligand and in 2 mL of anhydrous IPA. Heat at 80°C for 30 minutes. The solution turns deep orange/red, indicating the formation of the [RuCl(p-cymene)(P^N)]Cl complex. -
Reaction Setup: In a separate flask, dissolve Acetophenone in 10 mL of IPA.
-
Initiation: Add the catalyst solution to the substrate solution. Add
solution (typically 5-10 mol% relative to substrate for ATH, or stoichiometric to catalyst if just activating). Standard ATH uses base cocatalyst (e.g., t-BuOK 1-2 mol%). -
Run: Stir at room temperature (25°C) for 12-24 hours.
-
Quench: Open to air, add dilute HCl (1N) to neutralize.
-
Analysis: Extract with Ethyl Acetate. Analyze conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).
Expected Results:
Handling & Stability Data
This compound contains an electron-rich phosphine, making it susceptible to oxidation.
| Hazard | Precaution |
| Oxidation | Phosphines oxidize to phosphine oxides ( |
| Skin/Eye Irritant | The amine functionality is basic and corrosive. Wear nitrile gloves and safety goggles. |
| Hygroscopic | Keep strictly dry; moisture can degrade catalytic performance by affecting the base. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102.
-
Morris, R. H. (2014). Asymmetric Hydrogenation of Ketones and Imines with Metal-Ligand Bifunctional Catalysts. Handbook of Homogeneous Hydrogenation.
-
Sigma-Aldrich. (2024). Product Specification: (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine.[1][6][7][8]
-
Gao, J. X., et al. (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics, 15(4), 1087–1089.
Sources
- 1. 256390-47-3,(R)-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis[bis(3,4,5-trimethoxyphenyl)phosphine]-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. diphenylphosphine| Ambeed [ambeed.com]
- 7. (R)-1-[2-(Diphenylphosphino)phenyl]ethylamine | CAS 192057-60-6 | Catsyn [catsyn.com]
- 8. Aminophosphine Ligands| Ambeed [ambeed.com]
